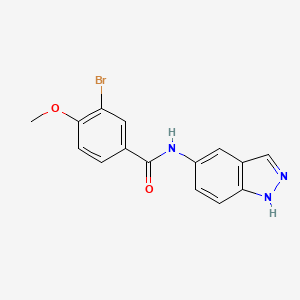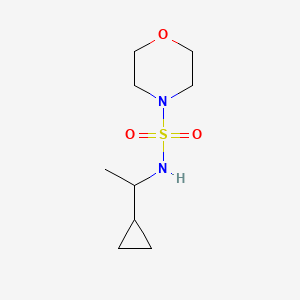![molecular formula C10H15ClIN3 B7572085 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine hydroiodide, commonly known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in plants of the Delphinium and Aconitum genera. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is widely expressed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory.
作用機序
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide binds specifically and selectively to the α7 nAChR subtype, blocking the binding of acetylcholine and other agonists. This results in the inhibition of ion channel opening, which leads to a decrease in calcium influx and neurotransmitter release. The blockade of α7 nAChRs by 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity, which are believed to underlie its effects on learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have anti-inflammatory and neuroprotective effects, which may be of therapeutic benefit in the treatment of CNS disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its high selectivity for the α7 nAChR subtype, which allows for the specific investigation of this receptor subtype. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a well-characterized mechanism of action, which makes it a valuable tool for studying the function of α7 nAChRs in the CNS. However, one limitation of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is its potency, which can make it difficult to achieve specific and reversible blockade of α7 nAChRs.
将来の方向性
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, including the investigation of its effects on other receptor subtypes and its potential therapeutic applications in the treatment of CNS disorders. Additionally, future research could focus on the development of more potent and selective α7 nAChR antagonists, as well as the identification of novel compounds that can modulate the function of α7 nAChRs in a more specific and reversible manner. Finally, the use of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in combination with other compounds or therapies could be explored as a potential strategy for enhancing its therapeutic efficacy.
合成法
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide can be synthesized from the natural source, Delphinium staphisagria, or through chemical synthesis. The chemical synthesis of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,3-dimethylguanidine with 2-chlorobenzyl chloride in the presence of a base, followed by hydroiodide salt formation.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been widely used in scientific research to study the function of α7 nAChRs in the CNS. It has been shown to be a valuable tool for investigating the role of α7 nAChRs in learning and memory, as well as in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and epilepsy.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.HI/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11;/h3-6H,7H2,1-2H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOHENTPZBQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)



![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)


